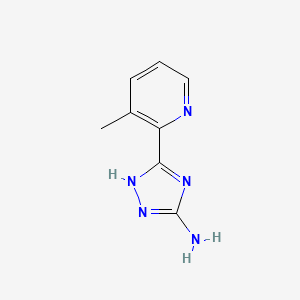
1-Boc-3-(propan-2-ylidene)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(propan-2-ylidene)piperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Piperidine derivatives are widely used in organic synthesis and pharmaceutical research due to their versatile chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(propan-2-ylidene)piperidine typically involves the reaction of piperidine with isobutyraldehyde in the presence of a base, followed by protection of the nitrogen atom with a Boc group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-3-(propan-2-ylidene)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-Boc-3-(propan-2-ylidene)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(propan-2-ylidene)piperidine involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The compound can undergo various transformations, leading to the formation of biologically active molecules that interact with specific pathways and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-piperidone: Another piperidine derivative with a Boc protecting group.
1-Boc-4-piperidone: Similar structure but with the Boc group at a different position.
1-Boc-3-piperidinol: Contains a hydroxyl group instead of a propan-2-ylidene group.
Uniqueness
1-Boc-3-(propan-2-ylidene)piperidine is unique due to its specific structure, which allows for selective reactions and the formation of diverse products. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
tert-butyl 3-propan-2-ylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-10(2)11-7-6-8-14(9-11)12(15)16-13(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
ZJOPFDTWVQLHRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCN(C1)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Benzyloxy)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13678602.png)


![5,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13678618.png)



![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)





